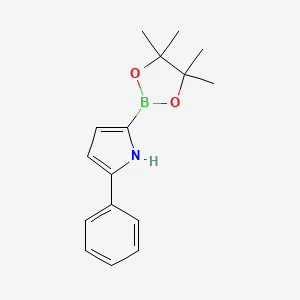

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Description

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted at the 2-position with a phenyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety. This boronic ester group renders the compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The pyrrole ring’s electron-rich nature enhances reactivity in such couplings, while the phenyl group introduces steric and electronic effects that influence regioselectivity and stability .

Properties

Molecular Formula |

C16H20BNO2 |

|---|---|

Molecular Weight |

269.1 g/mol |

IUPAC Name |

2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

InChI |

InChI=1S/C16H20BNO2/c1-15(2)16(3,4)20-17(19-15)14-11-10-13(18-14)12-8-6-5-7-9-12/h5-11,18H,1-4H3 |

InChI Key |

ZMLKBSSRRDPMJE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Lithiation and Borylation of Pyrrole Derivatives

A common approach involves the lithiation of a suitably substituted pyrrole followed by quenching with a boron reagent such as trimethyl borate or pinacol borane to form the boronate ester.

-

- Pyrrole is dissolved in tetrahydrofuran (THF) under inert atmosphere at low temperature (e.g., −60 °C).

- A strong base such as tert-butyllithium (t-BuLi) is added dropwise to generate the lithio-pyrrole intermediate.

- After lithiation, trimethyl borate is added, and the reaction mixture is allowed to warm to room temperature overnight.

- Acidic workup (e.g., with 2 M HCl) is performed to hydrolyze the borate intermediate.

- The crude product is extracted and purified, often by preparative thin-layer chromatography (PTLC), to yield the boronic acid or its pinacol ester derivative.

-

- Yields for this method are moderate to good, typically around 50-70%.

- The boronic acid intermediate can be converted to the more stable pinacol ester by reaction with pinacol under reflux with removal of water (Dean-Stark apparatus).

- Characterization by NMR (1H, 13C), mass spectrometry, and melting point confirms the structure and purity.

This method was successfully applied to prepare 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl-1H-pyrrole derivatives, which are structurally related to the target compound.

Direct Catalytic Borylation of Pyrrole Derivatives

An alternative and efficient method involves iridium-catalyzed direct borylation of pyrrole derivatives using pinacol borane (H-BPin) as the borylating agent.

-

- Methyl 1H-pyrrole-2-carboxylate is subjected to iridium-catalyzed borylation without the need for N–H protection.

- Pinacol borane is preferred over bis(pinacolato)diboron due to better solubility of the substrate.

- The reaction can be scaled up to multi-gram quantities with excellent yields (>99%).

- The resulting borylated pyrrole is stable with a long shelf life.

-

- Avoids the need for lithiation and low-temperature handling.

- Tolerates a variety of functional groups, including acidic protons.

- Applicable to heteroaryl bromides for cross-coupling to yield diverse bi-heteroaryl compounds.

This method is particularly useful for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole derivatives, which can be further functionalized to obtain the phenyl-substituted target compound.

Alkylation of Pyrrole Lithium Salt with Boronate Esters

Another approach involves the alkylation of the lithium salt of pyrrole with bromomethyl-substituted boronate esters.

-

- Preparation of 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Generation of the lithium salt of pyrrole by treatment with n-butyllithium in THF.

- Alkylation of the lithium pyrrole salt with the bromomethyl boronate ester in dimethyl sulfoxide (DMSO).

- Purification by PTLC to isolate the boronate ester-substituted pyrrole.

Late-Stage Introduction of Boronate Group

Due to difficulties in some synthetic routes, an alternative strategy introduces the boronate group at a late stage.

-

- Synthesis of 1-(4-bromobenzyl)-1H-pyrrole by condensation of 4-bromobenzylamine with dimethoxytrityl (DMT) under neutral aqueous conditions.

- Lithiation of the bromobenzyl pyrrole with t-BuLi.

- Quenching with trimethyl borate followed by acid hydrolysis to yield 1-(4-boronobenzyl)-1H-pyrrole.

- Conversion to the pinacol ester for stability and characterization.

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation + Trimethyl Borate | Pyrrole, t-BuLi, trimethyl borate, acidic workup | 50-70 | Well-established, moderate yield | Requires low temperature, sensitive |

| Iridium-Catalyzed Borylation | Ir catalyst, pinacol borane, no N–H protection | >99 | High yield, scalable, mild conditions | Requires catalyst, specialized reagents |

| Alkylation with Bromomethyl Boronate | Lithium pyrrole salt, bromomethyl boronate ester | ~34 | Direct installation of boronate ester | Low yield, cleavage issues |

| Late-Stage Boronate Introduction | Bromobenzyl pyrrole, t-BuLi, trimethyl borate | 52-69 | Late-stage functionalization, better control | Multi-step, moderate yield |

- The iridium-catalyzed borylation method is notable for its operational simplicity and excellent yields, making it highly suitable for large-scale synthesis of boronate-substituted pyrroles.

- Lithiation followed by borylation remains a classical and reliable method but requires careful temperature control and handling of strong bases.

- The late-stage introduction of the boronate group allows for the synthesis of complex derivatives with improved overall yields and easier purification.

- Conversion of boronic acids to their pinacol esters is a common step to enhance stability and facilitate purification and characterization.

- Mass spectrometry and NMR spectroscopy are essential for confirming the structure and purity of the synthesized compounds, with pinacol esters showing characteristic signals in 1H and 13C NMR spectra.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The phenyl group or the pyrrole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole as an anticancer agent. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. Its boron-containing moiety enhances its reactivity with biological targets.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells while sparing normal cells. Further research is needed to elucidate the precise molecular mechanisms involved.

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds:

- Borylation Reactions : It acts as a borylating agent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of biaryl compounds which are vital in pharmaceuticals and agrochemicals.

| Reaction Type | Substrate Type | Yield (%) | References |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halides | 85–95 | |

| Negishi Coupling | Aryl boronates | 70–90 |

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be used in the development of advanced materials:

- Conductive Polymers : Incorporation of this compound into polymer matrices has shown enhanced electrical conductivity and thermal stability.

- Case Study : Research indicates that polymers modified with this compound exhibit improved mechanical properties and can be utilized in flexible electronic devices.

Photophysical Properties

Fluorescent Probes

The compound's photophysical properties make it suitable for use as a fluorescent probe in biological imaging:

- Fluorescence Characteristics : It displays strong fluorescence under UV light, making it useful for tracking cellular processes.

- Application Example : Studies have demonstrated its efficacy in labeling cellular structures and monitoring dynamic processes within live cells.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole primarily involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes. Additionally, the compound can participate in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Pyrazole-Based Boronic Esters

Example Compound : 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole ()

Pyrrolo[2,3-b]pyridine Derivatives

Example Compound : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine ()

- Structural Differences : Features a fused pyrrolo[2,3-b]pyridine core, adding a nitrogen atom in the six-membered ring.

- Reactivity : The extended π-system and additional nitrogen increase electron deficiency, which may slow Suzuki couplings compared to the parent pyrrole. However, the fused structure improves planar rigidity, aiding crystallization for X-ray studies (e.g., SHELX refinement in ).

- Synthesis : Prepared via cross-coupling methods similar to , where regioselectivity depends on the boron substitution position (4- vs. 5-position) .

Pyridine-Based Analogs

Example Compound : 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ()

- Structural Differences : Replaces pyrrole with pyridine, a more electron-deficient heterocycle.

- Reactivity : Reduced electron density at the boron site may necessitate harsher reaction conditions (e.g., higher temperatures or stronger bases) in cross-couplings. However, pyridine’s stability under acidic conditions could be advantageous in specific syntheses .

Alkyl-Linked Pyrrole Boronic Esters

Example Compound : 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)heptyl)-1H-pyrrole ()

- Structural Differences : Boronic ester is attached via a flexible alkyl chain rather than directly to the pyrrole ring.

- Reactivity: The alkyl spacer reduces conjugation, likely lowering reactivity in cross-couplings. However, improved solubility in non-polar solvents could facilitate specific catalytic systems .

Comparative Data Table

Biological Activity

2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHB

- Molecular Weight : 234.10 g/mol

- CAS Number : 302348-51-2

- Structure : The compound features a pyrrole ring substituted with a phenyl group and a dioxaborolane moiety.

Biological Activity Overview

Research indicates that compounds containing the dioxaborolane structure exhibit various biological activities, including:

- Inhibition of Protein Kinases : Dioxaborolanes have been studied for their ability to inhibit various kinases, which play crucial roles in cellular signaling pathways.

- Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties by modulating cytokine release.

- Neuroprotective Effects : Certain studies suggest neuroprotective potential against neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory responses and cell signaling.

- Modulation of Signaling Pathways : It potentially alters pathways related to neuroinflammation and apoptosis.

Study 1: Inhibition of GSK-3β

A recent study evaluated the compound's effect on Glycogen Synthase Kinase 3 beta (GSK-3β), a critical enzyme in various signaling pathways. The findings revealed:

- IC Values: The compound exhibited potent inhibition with IC values in the nanomolar range.

- Mechanism : It was suggested that the dioxaborolane moiety enhances binding affinity to the active site of GSK-3β.

| Compound | IC (nM) | Target Enzyme |

|---|---|---|

| 2-Pyrrole Derivative | 25 | GSK-3β |

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound using in vitro models:

- Cytokine Measurement : The release of pro-inflammatory cytokines (IL-6 and TNF-alpha) was significantly reduced in treated cells compared to controls.

| Cytokine | Control Release (pg/mL) | Treated Release (pg/mL) |

|---|---|---|

| IL-6 | 150 | 45 |

| TNF-alpha | 120 | 30 |

Pharmacokinetics and Toxicity

Preliminary studies on pharmacokinetics indicate that the compound has favorable absorption and distribution properties. Toxicity assessments show low cytotoxicity across various cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole?

- Methodological Answer : The synthesis typically involves palladium-catalyzed borylation of halogenated pyrrole precursors. For example, a Suzuki-Miyaura coupling between 5-bromo-2-phenyl-1H-pyrrole and pinacolborane derivatives can yield the target compound. Post-synthesis purification often employs column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol to achieve >95% purity .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substituent positions and boron integration (e.g., the dioxaborolane ring’s methyl groups appear as singlets at δ ~1.3 ppm in 1H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C20H22BNO2, MW 319.21) .

- FTIR : To identify B-O stretching vibrations (~1350 cm⁻¹) and pyrrole N-H bonds (~3400 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the stability of this boronate ester?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the dioxaborolane ring. Use anhydrous solvents (e.g., THF, DCM) for dissolution, and avoid prolonged exposure to moisture or acidic conditions .

Q. How should researchers handle discrepancies between theoretical and experimental yields?

- Methodological Answer : Systematically analyze reaction parameters:

- Catalyst loading : Optimize Pd(PPh3)4 or PdCl2(dppf) concentrations (0.5–5 mol%).

- Solvent selection : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF).

- Temperature : Evaluate reflux vs. room-temperature conditions.

Document side reactions (e.g., protodeboronation) via TLC or LC-MS .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized using this compound as a boronate ester precursor?

- Methodological Answer :

- Base selection : Use K2CO3 or Cs2CO3 for enhanced solubility in biphasic systems.

- Ligand effects : Test bidentate ligands (dppf, XPhos) to stabilize Pd(0) intermediates.

- Molar ratios : Maintain a 1:1.2 ratio of boronate ester to aryl halide.

Monitor reaction progress via 11B NMR to detect boronate ester decomposition .

Q. What computational methods are employed to study the electronic properties of the dioxaborolane ring?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (B-O vs. B-C) and HOMO/LUMO distributions to predict reactivity.

- Molecular Dynamics (MD) : Simulate steric effects of the tetramethyl groups on boron’s electrophilicity.

Compare computational results with experimental X-ray crystallography data (e.g., bond lengths from single-crystal studies) .

Q. What strategies resolve discrepancies in NMR data arising from tautomeric equilibria in the pyrrole ring?

- Methodological Answer :

- Variable-temperature NMR : Conduct experiments at –40°C to slow tautomerization and resolve split peaks.

- Deuterium exchange : Add D2O to identify exchangeable protons (e.g., N-H).

- 2D NMR (COSY, HSQC) : Map coupling between pyrrole protons and adjacent substituents .

Q. How does the steric environment of the tetramethyl dioxaborolane group influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The 4,4,5,5-tetramethyl groups reduce boron’s accessibility, slowing transmetallation in Suzuki couplings. Mitigate this by using bulky aryl halides (e.g., 2,6-dimethylbromobenzene).

- Kinetic studies : Compare reaction rates with less hindered boronate esters (e.g., phenylboronic acid) via 11B NMR kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.